molecular formula C34H43NO10 B1245618 Pyripyropene I

Pyripyropene I

Cat. No. B1245618
M. Wt: 625.7 g/mol
InChI Key: BEQWYQUVYKTZHJ-FRXPNXMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyripyropene I is a sesquiterpenoid that consists of a heterotetracyclic system linked to a pyridine moiety. Isolated from the fungus, Aspergillus fumigatus, it exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase 2. It has a role as an acyl-CoA:cholesterol acyltransferase 2 inhibitor and an Aspergillus metabolite. It is an organic heterotetracyclic compound, a sesquiterpenoid, a member of pyridines and a carboxylic ester.

Scientific Research Applications

  • Inhibition of Acyl-CoA Cholesterol Acyltransferase

    : Pyripyropene A (PyA), a type of Pyripyropene, has been identified as a potent inhibitor of acyl-CoA: cholesterol acyltransferase. This enzyme is involved in cholesterol metabolism, making Pyripyropene A a potential target for cholesterol-related treatments (Hu et al., 2011).

  • Insecticidal Properties : Pyripyropenes, including Pyripyropene I, exhibit insecticidal properties. This is attributed to their ability to inhibit specific enzymes in insects, making them potential agents for controlling agricultural pests (Hu et al., 2014).

  • Development of Cholesterol-Lowering Agents : Pyripyropene A analogues have been designed and synthesized as potent and selective inhibitors of sterol O-acyltransferase 2 (SOAT2). These compounds show promise for use as synthetic compounds in the treatment of dyslipidemia, including atherosclerotic disease and steatosis (Ohtawa et al., 2018).

  • Anti-Atherosclerosis Potential : Pyripyropene A has been found to attenuate hypercholesterolemia and atherosclerosis in murine models. It acts by inhibiting ACAT2, leading to decreased cholesterol absorption and reduced atherogenic lesion areas (Ohshiro et al., 2011).

properties

Product Name

Pyripyropene I

Molecular Formula

C34H43NO10

Molecular Weight

625.7 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5,9-di(propanoyloxy)-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C34H43NO10/c1-7-25(36)41-18-33(5)22-16-24(44-27(38)9-3)34(6)30(32(22,4)13-12-23(33)43-26(37)8-2)29(39)28-21(45-34)15-20(42-31(28)40)19-11-10-14-35-17-19/h10-11,14-15,17,22-24,29-30,39H,7-9,12-13,16,18H2,1-6H3/t22-,23+,24+,29+,30-,32+,33+,34-/m1/s1

InChI Key

BEQWYQUVYKTZHJ-FRXPNXMYSA-N

Isomeric SMILES

CCC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C

Canonical SMILES

CCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)CC)C)OC(=O)CC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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